molecular formula C12H15N3O5 B8122686 2'-o-Propargylcytidine

2'-o-Propargylcytidine

Cat. No. B8122686
M. Wt: 281.26 g/mol
InChI Key: FJGRSBJPLPTKDE-QCNRFFRDSA-N
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Description

2'-o-Propargylcytidine is a useful research compound. Its molecular formula is C12H15N3O5 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-o-Propargylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-o-Propargylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhanced Diastereoselectivity in Chemical Synthesis : 2-O-propargyl ethers, including derivatives of 2'-O-Propargylcytidine, have been shown to enhance diastereoselectivity in beta-mannosylation reactions. Their minimal steric bulk and moderately disarming nature make them particularly useful in organic synthesis (Crich, Jayalath, & Hutton, 2006).

  • Improving Stereoselectivity in Mannopyranosyl Donors : 2-O-propargyl ethers are also effective as protecting groups in beta-mannosyl donors, demonstrating improved stereoselectivity compared to 2-O-benzyl ethers. This makes them a promising alternative for mannopyranosyl donors in chemical synthesis (Crich & Jayalath, 2005).

  • Enzymatic Oligonucleotide Preparation and DNA Modification : The 2'-position of 2'-O-Propargylcytidine is accessible for both synthetic and enzymatic oligonucleotide preparation. This allows for post-synthetic labeling and modification of DNA, utilizing fluorescent probes like Nile red (Wenge, Ehrenschwender, & Wagenknecht, 2013).

  • Protection of Functionalities in Amino Alcohols and Aminophenols : Propargyloxycarbonyl chloride, related to 2'-O-Propargylcytidine, can protect both hydroxyl and amino functionalities in amino alcohols and aminophenols in one pot. This offers a new strategy for simultaneous protection and selective deprotection in later synthetic steps (Ramesh, Bhat, & Chandrasekaran, 2005).

  • Cross-Linking in DNA Oligonucleotides : Propargylated ribonucleosides, which include 2'-O-Propargylcytidine derivatives, can effectively cross-link DNA oligonucleotides with aliphatic and aromatic azides, resulting in stable ligated DNA duplexes (Pujari & Seela, 2012).

  • Diverse Applications in Organic Synthesis : Propargylamines, which are related to 2'-O-Propargylcytidine, are versatile building blocks in organic synthesis. They are used in diverse synthetic approaches and serve as building blocks in the synthesis of various organic compounds (Lauder, Toscani, Scalacci, & Castagnolo, 2017).

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGRSBJPLPTKDE-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-o-Propargylcytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-o-Propargylcytidine
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2'-o-Propargylcytidine
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2'-o-Propargylcytidine
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Reactant of Route 6
2'-o-Propargylcytidine

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